molecular formula C19H28N6O2 B12770870 N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide CAS No. 104072-07-3

N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide

Cat. No.: B12770870
CAS No.: 104072-07-3
M. Wt: 372.5 g/mol
InChI Key: PEWRNRKEODYYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide is a complex organic compound with a molecular formula of C20H30N6O3 This compound is known for its unique structure, which includes a tetrazole ring, a piperidine ring, and a phenylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the phenylpropanamide group via an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and piperidine ring play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activity. The phenylpropanamide group contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide can be compared with other similar compounds, such as:

  • N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylacetamide
  • N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylbutanamide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

CAS No.

104072-07-3

Molecular Formula

C19H28N6O2

Molecular Weight

372.5 g/mol

IUPAC Name

N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C19H28N6O2/c1-3-18(26)25(16-8-6-5-7-9-16)17-10-12-22(13-11-17)14-15-24-19(27)23(4-2)20-21-24/h5-9,17H,3-4,10-15H2,1-2H3

InChI Key

PEWRNRKEODYYLN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCN2C(=O)N(N=N2)CC)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.